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Compound of Interest

Compound Name: 2-tert-Butyl-4-hydroxyanisole-d3

Cat. No.: B129344 Get Quote

An In-depth Technical Guide to 2-tert-Butyl-4-
hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic

antioxidant 2-tert-butyl-4-hydroxyanisole (BHA). BHA is a widely used preservative in the food,

cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of

BHA, specifically on the methoxy group, makes it a valuable tool in various research

applications, particularly in pharmacokinetic and metabolic studies where it serves as an

internal standard for the accurate quantification of BHA in biological matrices. This guide

provides a comprehensive overview of the physical and chemical properties, analytical

methodologies, and biological significance of 2-tert-Butyl-4-hydroxyanisole-d3.

Physical and Chemical Properties
The physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3 are summarized in

the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also

provided for comparison. The primary difference between the two compounds is the isotopic

substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in a

slightly higher molecular weight for the deuterated compound.
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Property
2-tert-Butyl-4-
hydroxyanisole-d3

2-tert-Butyl-4-
hydroxyanisole

CAS Number 1794892-02-6[1] 88-32-4

Molecular Formula C₁₁H₁₃D₃O₂ C₁₁H₁₆O₂

Molecular Weight 183.26 g/mol 180.24 g/mol

Appearance White to off-white solid Waxy solid

Melting Point

Not explicitly reported;

expected to be similar to the

non-deuterated form.

48-55 °C

Boiling Point

Not explicitly reported;

expected to be similar to the

non-deuterated form.

264-270 °C

Solubility
Slightly soluble in Chloroform

and Methanol.

Insoluble in water; soluble in

ethanol, methanol, propylene

glycol, fats, and oils.

Synthesis
The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-

methoxyphenol with isobutylene. For the synthesis of 2-tert-Butyl-4-hydroxyanisole-d3, a

deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor

or in a subsequent methylation step. A general, non-deuterated synthesis is described below.

General Synthesis of 2-tert-Butyl-4-hydroxyanisole
A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.

Reactants: 4-methoxyphenol and isobutylene (or tert-butanol as a source of the tert-butyl

group).

Catalyst: A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.
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Procedure: 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst.

The reaction mixture is then neutralized, and the product is isolated and purified, often by

distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-

hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.

For the synthesis of the deuterated compound, a common strategy would involve the

methylation of tert-butylhydroquinone using a deuterated methylating agent, such as

deuterated dimethyl sulfate ((CD₃)₂SO₄).

Experimental Protocols
The analysis of 2-tert-Butyl-4-hydroxyanisole-d3, particularly when used as an internal

standard, often involves chromatographic techniques. The following are general protocols for

related non-deuterated compounds that can be adapted.

Thin-Layer Chromatography (TLC) for BHA Isomers
Stationary Phase: Silica gel plates.

Mobile Phase: A non-polar solvent system, such as chloroform.

Sample Preparation: Dissolve the sample in a suitable organic solvent like ether.

Development: Spot the sample on the TLC plate and develop the chromatogram in a

chamber saturated with the mobile phase.

Visualization: The spots can be visualized by spraying with a solution of ferric chloride and

potassium ferricyanide, which produces blue spots.

Gas Chromatography (GC) for BHA Isomers
Column: A capillary column suitable for the analysis of phenolic compounds, such as one

with a 5% phenyl-methylpolysiloxane stationary phase.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID).

Carrier Gas: Helium or nitrogen.
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Temperature Program: An initial oven temperature of around 150°C, followed by a ramp to a

final temperature of approximately 250°C.

Sample Preparation: The sample is dissolved in a suitable solvent like acetone.

Derivatization to form trimethylsilyl ethers may be employed to improve chromatographic

performance.

High-Performance Liquid Chromatography (HPLC) for
BHA Isomers

Column: A reverse-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water is commonly used.

Detector: A UV detector set to a wavelength of around 280 nm.

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways
2-tert-Butyl-4-hydroxyanisole-d3 is primarily used as an internal standard in pharmacokinetic

studies to quantify BHA levels in biological samples.[1] The biological activity of BHA itself is of

significant interest to researchers. BHA is known to be an antioxidant and has been shown to

induce the expression of phase II detoxification enzymes. This induction is a key mechanism of

its protective effects against chemical carcinogenesis.

The Keap1-Nrf2 Signaling Pathway
The induction of phase II enzymes by BHA is primarily mediated through the Keap1-Nrf2

signaling pathway.[2][3][4] Under normal conditions, the transcription factor Nrf2 is kept in the

cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent

degradation by the proteasome.

When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its

metabolites, cysteine residues in Keap1 are modified. This modification leads to a

conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is

stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
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In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant

Response Element (ARE) in the promoter region of various genes. This binding initiates the

transcription of a battery of cytoprotective genes, including those for phase II detoxification

enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1

(NQO1), as well as antioxidant proteins.
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Caption: The Keap1-Nrf2 signaling pathway activated by BHA.

Applications in Research
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The primary application of 2-tert-Butyl-4-hydroxyanisole-d3 is as an internal standard for the

quantification of BHA in various matrices, especially in biological samples for pharmacokinetic

and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold

standard in mass spectrometry-based quantification because it co-elutes with the analyte and

experiences similar matrix effects and ionization suppression, leading to highly accurate and

precise measurements.

Beyond its role as an internal standard, the study of BHA and its deuterated analogs

contributes to the understanding of:

Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic

antioxidants.

Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.

Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of

diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Conclusion
2-tert-Butyl-4-hydroxyanisole-d3 is a crucial analytical tool for researchers in the fields of

drug development, food science, and toxicology. Its physical and chemical properties are very

similar to its non-deuterated counterpart, with the key difference being its increased mass due

to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric

analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role

in the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, continues to be an

active area of research with implications for disease prevention and therapy. This technical

guide provides a foundational understanding of 2-tert-Butyl-4-hydroxyanisole-d3 for

professionals in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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